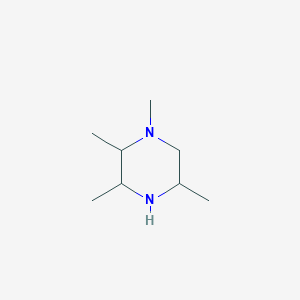

1,2,3,5-Tetramethylpiperazine

Description

1,2,3,5-Tetramethylpiperazine (C₈H₁₈N₂; molecular weight 142.24 g/mol) is a high-purity (≥95%) clear, colorless liquid with the CAS number 1909336-79-3. Its tetramethyl-substituted piperazine core imports exceptional chemical reactivity and selectivity, making it a versatile building block in pharmaceuticals, agrochemicals, and material science . The compound’s stability under standard laboratory conditions and its role in synthesizing targeted drug candidates, crop protection agents, and advanced materials underscore its industrial relevance.

Properties

IUPAC Name |

1,2,3,5-tetramethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-6-5-10(4)8(3)7(2)9-6/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXCKFJWXOQBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(C(N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + 4 \text{CH}_3\text{I} \rightarrow \text{this compound} + 4 \text{HI} ] The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the process .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: N-oxides of this compound

Reduction: Reduced forms of the compound

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,5-Tetramethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism by which 1,2,3,5-Tetramethylpiperazine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound | Molecular Formula | Core Structure | Key Applications | Key Properties |

|---|---|---|---|---|

| This compound | C₈H₁₈N₂ | Piperazine | Pharmaceuticals, agrochemicals | High purity, low sensitivity |

| 1,2,3,5-Tetrazine | C₄H₂N₄ | Tetrazine | Bioorthogonal chemistry | Room-temperature stability |

| 1,2,4,5-Tetrazine | C₄H₂N₄ | Tetrazine | Energetic materials | High cycloaddition reactivity |

| Piperazine derivatives | Varies | Piperazine | Pharmacological agents | Tunable substituent effects |

Table 2: Functional Comparison of Piperazine and Tetrazine Derivatives

| Compound | Reactivity Type | Applications | Stability |

|---|---|---|---|

| This compound | Nucleophilic substitution | Drug synthesis, material engineering | Stable under inert conditions |

| 1,2,3,5-Tetrazine | Inverse electron-demand DA | Bioorthogonal conjugation | Long-term storage feasible |

| Temozolomide | DNA alkylation | Glioblastoma treatment | pH-dependent hydrolysis |

Pharmacological and Industrial Potential

- Piperazine Derivatives : 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) exhibits pharmacological promise due to its dithiolone-piperazine hybrid structure, highlighting the impact of substituents on bioactivity .

- Agrochemicals : this compound serves as a precursor for low-environmental-impact pesticides, contrasting with tetrazine-based energetic compounds optimized for detonation performance .

Biological Activity

1,2,3,5-Tetramethylpiperazine (TMP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activities of TMP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₈N₂. Its structure consists of a piperazine ring with four methyl groups attached at positions 1, 2, 3, and 5. This configuration contributes to its solubility and reactivity in biological systems.

The biological activity of TMP can be attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : TMP has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.

- Receptor Modulation : The compound can bind to specific receptors, affecting signaling pathways related to neurotransmission and other physiological processes.

Antimicrobial Properties

Research indicates that TMP exhibits antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance:

- Antibacterial Activity : TMP has demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Studies have shown that TMP can inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of TMP. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis:

- Radioprotection : TMP derivatives have been identified as effective radioprotectors in preclinical models. They may mitigate the harmful effects of radiation exposure during cancer therapies .

- Cognitive Function : Some studies suggest that TMP may enhance cognitive function by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of TMP:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of TMP against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacteria.

- Neuroprotective Study :

- Radioprotection Study :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.